molecular formula C6H13FN2 B15360060 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine

2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine

Cat. No.: B15360060
M. Wt: 132.18 g/mol
InChI Key: BDJMFULOUWVNIL-ZCFIWIBFSA-N
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Description

2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine is a chemical compound with a molecular structure featuring a fluorine-substituted pyrrolidine ring attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine typically involves the following steps:

  • Starting Materials: : Pyrrolidine and ethylamine are essential starting materials.

  • Fluorination: : The pyrrolidine ring undergoes fluorination, which is usually achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The fluorination reaction is performed under controlled conditions to ensure regioselectivity and chirality.

  • Amine Introduction: : The ethanamine chain is then introduced through a nucleophilic substitution reaction, where an ethanamine derivative (e.g., ethanamine hydrochloride) reacts with the fluorinated pyrrolidine intermediate. This step often requires a polar solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial-scale production of this compound may employ more efficient and scalable processes:

  • Continuous Flow Chemistry: : Continuous flow reactors can be utilized to optimize reaction conditions, reduce reaction times, and improve yields.

  • Catalysis: : The use of catalytic systems, such as transition metal catalysts or organocatalysts, can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the ethanamine chain or pyrrolidine ring. Halogenation, alkylation, and acylation are common substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).

  • Bases: : Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include:

  • N-Oxide Derivatives: : Formed through oxidation reactions.

  • Reduced Amines: : Produced via reduction reactions.

  • Substituted Derivatives: : Resulting from substitution reactions, yielding compounds with modified functional groups.

Scientific Research Applications

2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine finds applications in various scientific research fields:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including its interaction with biological receptors and enzymes. It may act as a ligand or modulator in biochemical assays.

  • Medicine: : Studied for its potential therapeutic applications. It could serve as a precursor for the development of novel drugs targeting specific medical conditions.

  • Industry: : Utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of functional materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine involves:

  • Molecular Targets: : The compound interacts with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate the activity of the target molecules.

  • Pathways Involved: : The compound's effects are mediated through signaling pathways, such as G-protein coupled receptor pathways or enzyme inhibition mechanisms. These pathways influence various cellular processes, including gene expression, signal transduction, and metabolism.

Comparison with Similar Compounds

2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine can be compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds

    • 2-[(3R)-3-Chloropyrrolidin-1-yl]ethanamine

    • 2-[(3R)-3-Bromopyrrolidin-1-yl]ethanamine

  • Comparison

    • Substituent Effects: : The presence of a fluorine atom in this compound imparts unique electronic properties compared to chloro or bromo analogs. Fluorine can enhance metabolic stability and influence biological activity.

    • Chirality: : The (3R) configuration ensures a specific spatial arrangement, which can affect the compound's interaction with chiral biological targets.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2/t6-/m1/s1

InChI Key

BDJMFULOUWVNIL-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)CCN

Canonical SMILES

C1CN(CC1F)CCN

Origin of Product

United States

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